

In-depth Technical Guide: Synthesis and Screening of SD-70 Analogues

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Compound of Interest		
Compound Name:	SD-70	
Cat. No.:	B15583486	Get Quote

To our valued researchers, scientists, and drug development professionals,

Our investigation into the synthesis and screening of analogues for the JMJD2C inhibitor, **SD-70**, has revealed a significant gap in publicly available scientific literature. While the parent compound, **SD-70** (N-(furan-2-yl(8-hydroxyquinolin-7-yl)methyl)isobutyramide), has been identified as a cell-permeable inhibitor of the histone demethylase JMJD2C (also known as KDM4C) with an IC50 of 30 μ M and demonstrated activity in prostate cancer cell lines, we were unable to locate any dedicated studies detailing the synthesis, screening, and structure-activity relationship (SAR) of a series of **SD-70** analogues.

This absence of a "core" of analogue data prevents the creation of the requested in-depth technical guide focused specifically on **SD-70** analogues. The foundational information required to populate comparative data tables, detail specific synthetic modifications, and draw meaningful SAR conclusions is not available in the public domain.

Proposed Alternative: A Comprehensive Technical Guide on JMJD2C Inhibitors

Given the limitations concerning **SD-70** analogues, we propose to broaden the scope of this guide to a comprehensive overview of the discovery and development of JMJD2C inhibitors. This whitepaper would still be highly relevant to the target audience and would feature **SD-70** as a prominent example.



This revised guide would include:

- Introduction to JMJD2C: Detailing its role in epigenetic regulation and its implication in various cancers.
- Diverse Inhibitor Scaffolds: Showcasing a variety of chemical classes that have been explored as JMJD2C inhibitors, including those based on the 8-hydroxyquinoline scaffold of SD-70 and other notable examples.
- Synthesis Methodologies: Providing detailed synthetic routes for representative compounds from different inhibitor classes.
- Screening Protocols: Outlining the key in vitro and in-cell assays used to evaluate the potency and selectivity of JMJD2C inhibitors.
- Quantitative Data Summary: Presenting available IC50, binding affinity, and cellular activity data for a range of JMJD2C inhibitors in clearly structured tables.
- Signaling Pathway Analysis: Visualizing the key signaling pathways involving JMJD2C and the points of intervention for inhibitors.
- Future Perspectives: Discussing the ongoing challenges and future directions in the development of clinically viable JMJD2C inhibitors.

This approach would allow us to deliver a valuable and data-rich technical resource that aligns with the spirit of the original request while being grounded in available scientific evidence. We believe this comprehensive guide on JMJD2C inhibitors, with **SD-70** as a case study, will be of significant interest and utility to researchers in the field of drug discovery.

We await your feedback on this proposed direction.

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